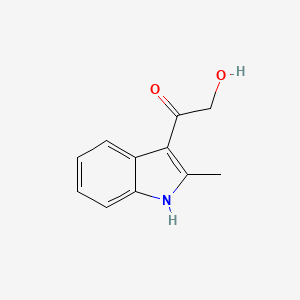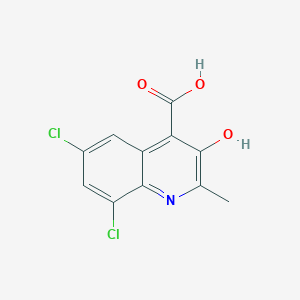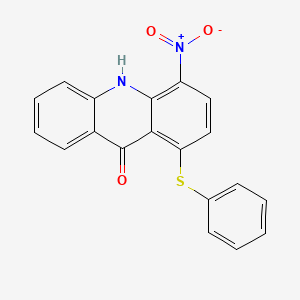
9(10H)-Acridinone, 4-nitro-1-(phenylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9(10H)-Acridinone, 4-nitro-1-(phenylthio)- is a chemical compound with the molecular formula C19H12N2O3S. It is known for its unique structure, which includes an acridinone core substituted with a nitro group and a phenylthio group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the reaction of acridinone with nitric acid to introduce the nitro group, followed by the reaction with thiophenol to attach the phenylthio group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reactions are carried out under controlled conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
9(10H)-Acridinone, 4-nitro-1-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce various functionalized acridinone derivatives.
Applications De Recherche Scientifique
9(10H)-Acridinone, 4-nitro-1-(phenylthio)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenylthio group can interact with various biological molecules. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenylacetyl: Another nitro-containing compound with different functional groups.
4-Nitro-1H-imidazoyl: A compound with a similar nitro group but different core structure
Uniqueness
9(10H)-Acridinone, 4-nitro-1-(phenylthio)- is unique due to its acridinone core, which provides distinct chemical and biological properties compared to other nitro-containing compounds.
Propriétés
Numéro CAS |
21810-29-7 |
|---|---|
Formule moléculaire |
C19H12N2O3S |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
4-nitro-1-phenylsulfanyl-10H-acridin-9-one |
InChI |
InChI=1S/C19H12N2O3S/c22-19-13-8-4-5-9-14(13)20-18-15(21(23)24)10-11-16(17(18)19)25-12-6-2-1-3-7-12/h1-11H,(H,20,22) |
Clé InChI |
GXVKCZFAZONQGQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC2=C3C(=C(C=C2)[N+](=O)[O-])NC4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



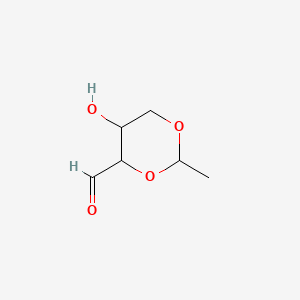



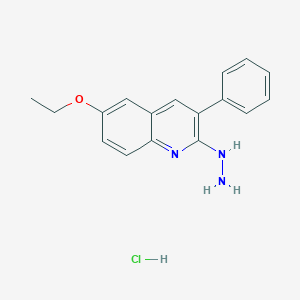


![Benzenemethanol, 4-(diethylamino)-alpha,alpha-bis[4-(diethylamino)phenyl]-](/img/structure/B13749866.png)
